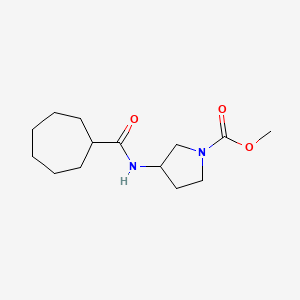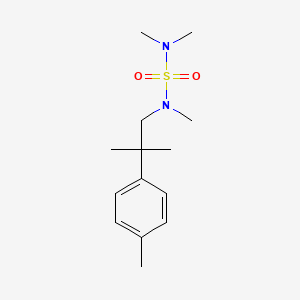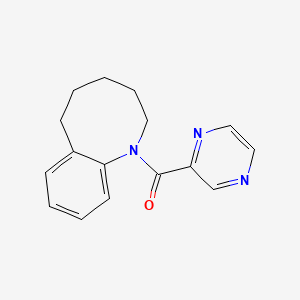
2-(4-Chlorophenyl)-1-propylsulfonylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-1-propylsulfonylazetidine is a chemical compound that belongs to the class of sulfonylazetidine derivatives. It has been studied for its potential use in medicinal chemistry due to its unique chemical structure and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-1-propylsulfonylazetidine is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. The compound has also been found to inhibit the activity of certain enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, the compound has been found to have a favorable safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(4-Chlorophenyl)-1-propylsulfonylazetidine is its potential use in the development of novel therapeutics for various diseases, including inflammation and cancer. The compound has also been found to have a favorable safety profile, making it a promising candidate for further development. However, one of the limitations of the compound is its complex synthesis method, which may limit its scalability for large-scale production.
Direcciones Futuras
There are several future directions for the research on 2-(4-Chlorophenyl)-1-propylsulfonylazetidine. One potential direction is the development of novel therapeutics based on the compound's pharmacological properties. The compound may also be used as a tool compound to study the mechanisms of inflammation and cancer progression. Additionally, further optimization of the synthesis method may improve the yield and scalability of the compound for large-scale production.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in the fields of inflammation and cancer. The compound exhibits various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand the compound's mechanism of action and to develop novel therapeutics based on its properties.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-1-propylsulfonylazetidine involves a multistep reaction starting from 4-chlorobenzaldehyde. The reaction involves the use of various reagents and solvents, including sodium hydroxide, propylamine, and sulfuric acid. The final product is obtained through purification using column chromatography. The synthesis method has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-1-propylsulfonylazetidine has been studied for its potential use in medicinal chemistry. It has been found to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The compound has been tested in vitro and in vivo, demonstrating promising results in preclinical studies.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-propylsulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-2-9-17(15,16)14-8-7-12(14)10-3-5-11(13)6-4-10/h3-6,12H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBIXBLIXDDXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC1C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Fluorophenoxy)ethyl]-4-methylpyrazole](/img/structure/B7592090.png)




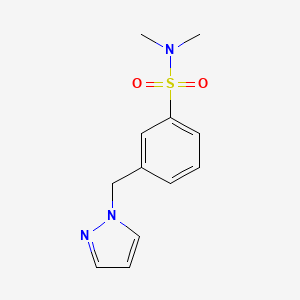
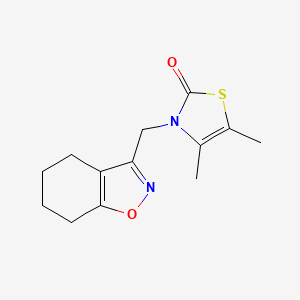
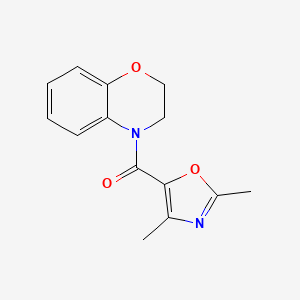
![[5-methyl-2-(2-methylphenyl)morpholin-4-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7592135.png)
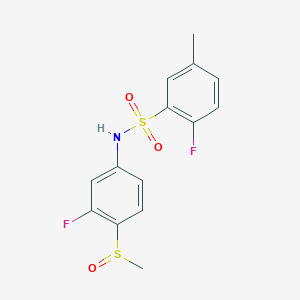
![Methyl 3-[(4-methylbenzoyl)amino]pyrrolidine-1-carboxylate](/img/structure/B7592159.png)
